![molecular formula C15H19NO4 B2383434 Methyl 4-((2-cyclopropyl-2-hydroxypropyl)carbamoyl)benzoate CAS No. 1286721-83-2](/img/structure/B2383434.png)
Methyl 4-((2-cyclopropyl-2-hydroxypropyl)carbamoyl)benzoate
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Description
“Methyl 4-((2-cyclopropyl-2-hydroxypropyl)carbamoyl)benzoate” is likely an organic compound that contains a benzoate group, a carbamoyl group, and a cyclopropyl group . The exact properties of this compound would depend on the specific arrangement of these groups in the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the hydroxypropyl group, and the formation of the carbamoyl and benzoate groups . The exact methods would depend on the specific starting materials and the desired configuration of the final product.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely have a complex three-dimensional structure due to the presence of the cyclopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .Scientific Research Applications
- Researchers explore MCB-based micelles, nanoparticles, and hydrogels to enhance drug stability, improve bioavailability, and target specific tissues .
- HPMC is used in pharmaceuticals, cosmetics, and food products due to its thickening, gelling, and stabilizing effects. It enhances product texture and stability .
- The chemoselective oxidation of MCB derivatives produces ketones, which can readily condense with amine-containing polymers to form in situ hydrogels .
Drug Delivery Systems
Rheology Modifiers
Photocurable Hydrogels
Anti-Inflammatory Agents
properties
IUPAC Name |
methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(19,12-7-8-12)9-16-13(17)10-3-5-11(6-4-10)14(18)20-2/h3-6,12,19H,7-9H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZSCHQEPGDIME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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